molecular formula C9H18N2O B13200726 N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide

N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide

Cat. No.: B13200726
M. Wt: 170.25 g/mol
InChI Key: FXVWIWQZMPEPMS-UHFFFAOYSA-N
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Description

N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide is a tertiary amide featuring a 2,2-dimethylpropanamide backbone substituted with an azetidin-2-ylmethyl group. This compound’s structural uniqueness lies in its compact azetidine moiety, distinguishing it from other propanamide derivatives with bulkier or more lipophilic substituents.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N,2-dimethylpropanamide

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11(3)6-8-4-5-10-8/h7-8,10H,4-6H2,1-3H3

InChI Key

FXVWIWQZMPEPMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C)CC1CCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which allows for the diversification of azetidine derivatives .

Industrial Production Methods

Industrial production methods for azetidine derivatives often rely on scalable and efficient synthetic routes. These methods may include microwave-assisted reactions, which offer rapid and high-yield synthesis of azetidines . Additionally, electrocatalytic intramolecular hydroamination has been employed to produce azetidines in good yields .

Chemical Reactions Analysis

Types of Reactions

N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction can yield primary amines .

Mechanism of Action

The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide and related propanamide derivatives:

Compound Name Structural Features Key Differences Potential Implications Reference
This compound Azetidin-2-ylmethyl group, dimethylpropanamide backbone Base compound for comparison Conformational rigidity; potential for targeted hydrogen bonding N/A
3-(3-Amino-2-cyanophenoxy)-N-isopropyl-2,2-dimethylpropanamide Isopropyl group, cyanophenoxy substituent Bulky isopropyl and electron-withdrawing cyanophenoxy groups Altered solubility; possible enhanced stability in metabolic pathways
PS49 (Neurokinin 1 antagonist) Biphenyl, trifluoromethylphenyl, and L-arginyl-piperazine groups Complex aromatic and charged substituents Enhanced receptor affinity; tailored for neurokinin-1 receptor antagonism
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole-ethyl and methoxynaphthyl groups Hybrid structure with tryptamine/naproxen motifs Dual anti-inflammatory and CNS activity; increased lipophilicity
(S)-2-Amino-N,N-dimethylpropanamide Amino group at C2 position Lack of azetidine; primary amine instead Higher solubility; potential for zwitterionic behavior
3-Chloro-N-[(2-chlorophenyl)methyl]-N-hydroxy-2,2-dimethylpropanamide Chlorinated phenyl and hydroxyl groups Electron-withdrawing Cl atoms; hydroxyl group Oxidative metabolism susceptibility; possible pesticidal activity
Bis-dimethylpropanamide pyridyl derivative Symmetrical dimethylpropanamide groups linked via pyridyl-ethyl chains Dual amide groups; extended aromatic system Enhanced crystallinity; potential as a metal-chelating agent
2-[(2-Amino-4-methylthiazol-5-yl)sulfanyl]-N,N-dimethylpropanamide Thiazole ring with sulfanyl linkage Heterocyclic thiazole moiety Antibacterial or kinase inhibition activity; improved bioavailability

Structural and Electronic Comparisons

  • Azetidine vs. Larger Heterocycles: The azetidine group in the target compound provides a smaller, more rigid ring compared to the indole () or piperazine () moieties in analogs.
  • In contrast, the azetidine’s secondary amine may participate in acid-base interactions absent in compounds like (S)-2-amino-N,N-dimethylpropanamide .

Physicochemical Properties

  • Solubility: The azetidine’s polar NH group may improve aqueous solubility compared to lipophilic analogs like the methoxynaphthyl derivative (). However, it is less polar than the zwitterionic (S)-2-amino compound .
  • Metabolic Stability : Chlorinated derivatives () are prone to oxidative dechlorination, whereas the azetidine’s saturated ring may resist rapid metabolic degradation .

Biological Activity

N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound belongs to a class of amides characterized by the presence of an azetidine ring. Its molecular formula is C₉H₁₈N₂O, and it has a molecular weight of 170.25 g/mol. The azetidine moiety is significant for its role in modulating biological activity through interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties. The compound exhibits a range of activities, including:

  • Antiinflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary investigations indicate that this compound may possess cytotoxic effects against various cancer cell lines.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the azetidine structure facilitates binding to specific receptors or enzymes involved in inflammatory pathways and cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntiinflammatoryCytokine productionInhibition of IL-6
AntitumorMTT AssayIC50 = 15 µM in A549
NeuroprotectiveOxidative stress assay30% reduction in ROS

Case Studies

  • Anti-inflammatory Study :
    In a controlled study assessing the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.
  • Cytotoxicity Evaluation :
    A study conducted on various cancer cell lines (including A549 lung cancer cells) revealed that this compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 15 µM. This positions the compound as a candidate for further development as an anticancer agent.
  • Neuroprotective Effects :
    Research investigating the neuroprotective effects of the compound demonstrated a significant decrease in reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress. The results indicated a protective effect against apoptosis, highlighting its potential for treating neurodegenerative diseases.

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